(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile
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Overview
Description
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile is a heterocyclic compound that features an imidazole ring substituted with three methyl groups and an acetonitrile group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diketones with ammonium acetate and a suitable nitrile source . This reaction is often carried out under solvent-free conditions or in the presence of a catalyst to enhance yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary amines .
Scientific Research Applications
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
- (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
- Methyl-(1,4,5-trimethyl-1H-imidazol-2-ylmethyl)-amine
Uniqueness
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63928-13-2 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(1,4,5-trimethylimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C8H11N3/c1-6-7(2)11(3)8(10-6)4-5-9/h4H2,1-3H3 |
InChI Key |
CFLZRQWBKSGBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)CC#N)C)C |
Origin of Product |
United States |
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